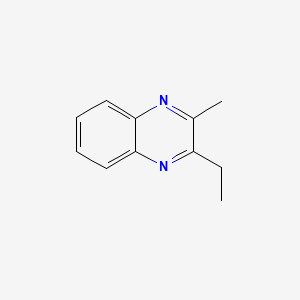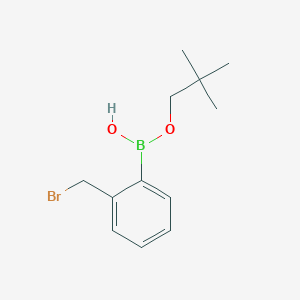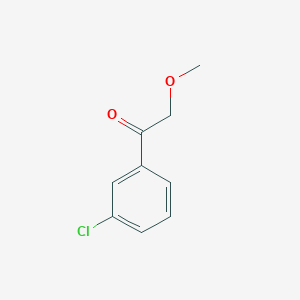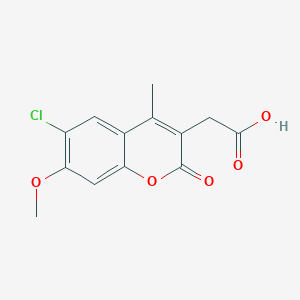![molecular formula C21H15N3O3 B2476951 N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034440-10-1](/img/structure/B2476951.png)
N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a bipyridine moiety and a chromene moiety. Bipyridines are aromatic compounds containing two pyridine rings . Chromenes are a class of organic compounds with a fused benzene and dihydrofuran ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the bipyridine and chromene moieties. Bipyridines can act as ligands in coordination chemistry . Chromenes have been studied for their diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its bipyridine and chromene moieties. These properties could be analyzed through techniques such as thermal analysis, dynamic light scattering, and zeta potential analysis .Applications De Recherche Scientifique
Molecular Probes for Detection of Hydroxyl Radicals
N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide, a coumarin-based fluorescent hydroxyl radical indicator, has been synthesized to quantify lower concentrations of hydroxyl radicals produced within nanometers of DNA. This compound demonstrates significant potential as a reporter of hydroxyl radicals, indicating its application in understanding oxidative stress and DNA damage (Singh et al., 2008).
Crystal Structures and Anticholinesterase Activity
Research on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides has revealed their planar structures and exhibited anti conformations, contributing to the understanding of molecular interactions and drug design (Gomes et al., 2015). Additionally, N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have been synthesized and tested for their activity against acetylcholinesterase (AChE), with some derivatives demonstrating significant inhibitory effects, which could have implications for Alzheimer's disease treatment (Ghanei-Nasab et al., 2016).
Antimicrobial Agents
Several studies have explored the antimicrobial potential of 4H-chromene-3-carboxamide derivatives. For instance, the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents indicates their potential in medical applications (Subbareddy & Sumathi, 2017). Similarly, a catalyst- and solvent-free synthesis approach for 2-imino and 2-oxo-2H-chromene-3-carboxamides has been developed, offering a greener and more efficient method for creating compounds with potential antibacterial activity (Proença & Costa, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-oxo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-18-11-20(27-19-6-2-1-5-16(18)19)21(26)24-12-14-7-9-23-17(10-14)15-4-3-8-22-13-15/h1-11,13H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHOBUKFLGXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)
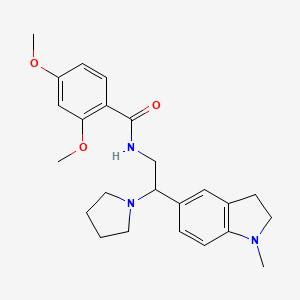
![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)
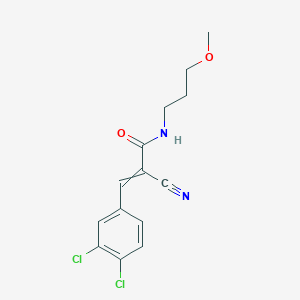

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)
